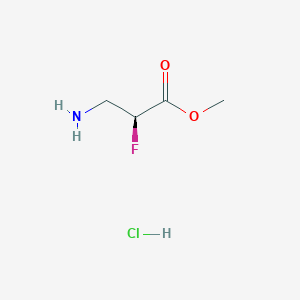

methyl (2S)-3-amino-2-fluoropropanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a fluorine atom, and a methyl ester group attached to a propanoate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-amino-2-fluoropropanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-fluoropropanoic acid.

Esterification: The resulting amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acid derivatives.

Applications De Recherche Scientifique

Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of methyl (2S)-3-amino-2-fluoropropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The compound may inhibit or modulate the activity of target enzymes, leading to downstream effects on metabolic pathways or cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl (2S)-3-amino-2-chloropropanoate hydrochloride

- Methyl (2S)-3-amino-2-bromopropanoate hydrochloride

- Methyl (2S)-3-amino-2-iodopropanoate hydrochloride

Uniqueness

Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research and industrial applications.

Activité Biologique

Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride is a synthetic amino acid derivative with potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and as a building block for bioactive compounds. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through stereoselective alkylation of isoserine derivatives, which allows for the introduction of a fluorine atom at the beta position. This modification enhances the compound's biological properties by influencing its interaction with biological targets. The presence of a quaternary stereocenter at the alpha position plays a significant role in the conformational behavior of the molecule, making it an attractive candidate for peptidomimetic applications and antibiotic synthesis .

Structural Formula

The structural formula can be represented as follows:

This indicates the presence of chlorine, fluorine, nitrogen, and oxygen atoms, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that amino acid-based compounds, including this compound, exhibit significant antimicrobial activity. These compounds are often designed to mimic natural substrates of bacterial enzymes, thereby inhibiting their function. For example, derivatives of this compound have been shown to inhibit MurD enzyme activity in E. coli, which is crucial for bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in bacterial cell wall biosynthesis.

- Structural Mimicry : By mimicking natural amino acids, it can interfere with peptide bond formation and protein synthesis.

- Altered Membrane Permeability : Fluorinated compounds often alter membrane properties, enhancing their ability to penetrate bacterial cell walls .

Study 1: Inhibition of MurD Enzyme

A study conducted by Humljan et al. explored various amino acid derivatives as inhibitors of the MurD enzyme from E. coli. This compound was tested alongside other compounds. Results indicated that this derivative exhibited a notable inhibitory effect on MurD activity, demonstrating its potential as an antimicrobial agent .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of amino acid-based compounds. The study revealed that this compound showed significant activity against Candida albicans, suggesting its utility in treating fungal infections .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism | Inhibition Concentration (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 10 | |

| Antifungal | Candida albicans | 15 | |

| Enzyme Inhibition | MurD | 5 |

Table 2: Comparison with Other Amino Acid Derivatives

| Compound Name | Antibacterial Activity (µM) | Antifungal Activity (µM) |

|---|---|---|

| This compound | 10 | 15 |

| Methyl 3-amino-2-hydroxypropanoate hydrochloride | 20 | 25 |

| Racemic 3-fluorovinylglycine | 30 | 35 |

Propriétés

IUPAC Name |

methyl (2S)-3-amino-2-fluoropropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPPPSUJKNPBDA-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.